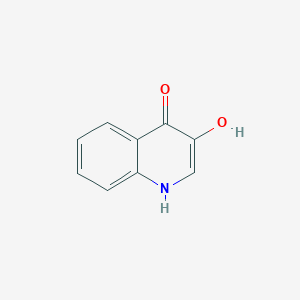
Quinoline-3,4-diol
Descripción general
Descripción
Quinoline-3,4-diol is a dihydroxyquinoline. It is a tautomer of a 3-hydroxyquinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Quinoline-3,4-diol exhibits a range of biological activities that make it a valuable candidate in drug development. Its applications can be categorized as follows:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown antibacterial properties against various pathogens, such as Mycobacterium tuberculosis and Candida albicans . Studies indicate that modifications to the quinoline structure can enhance these effects, making them potent agents against resistant strains.
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Quinoline derivatives are known to interfere with DNA synthesis and induce oxidative stress in cancer cells . Research has demonstrated that specific modifications at positions 3 and 4 of the quinoline ring can significantly enhance anticancer activity by improving binding affinity to DNA .
- Antiviral Activity : Quinoline derivatives have also been investigated for their antiviral properties. They have shown effectiveness against various viruses, including HIV and herpes simplex virus . The structural versatility of quinoline allows for the design of compounds with improved antiviral efficacy.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may possess anti-inflammatory properties by modulating immune responses . This potential is particularly relevant for developing treatments for autoimmune diseases.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antileishmanial Activity : A study highlighted the development of novel quinoline-based compounds showing significant antileishmanial activity with low cytotoxicity. The most promising derivatives exhibited IC50 values below 0.25 µM against Leishmania donovani, demonstrating their potential in treating leishmaniasis .
- Cancer Treatment : Research on quinoline derivatives as kinase inhibitors has shown their ability to disrupt signaling pathways involved in cancer progression. For example, lenvatinib is a quinoline-based drug used in cancer therapy that targets specific kinases associated with tumor growth .
Summary Table of Applications
| Application Type | Description | Notable Compounds/Studies |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Mycobacterium tuberculosis, Candida albicans |
| Anticancer | Induces oxidative stress; interferes with DNA synthesis | Lenvatinib |
| Antiviral | Active against HIV and herpes viruses | Various synthesized derivatives |
| Anti-inflammatory | Modulates immune responses; potential in autoimmune diseases | Various studies |
| Antileishmanial | Significant activity against Leishmania donovani | IC50 < 0.25 µM |
Propiedades
IUPAC Name |
3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNYVRPYQQOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















